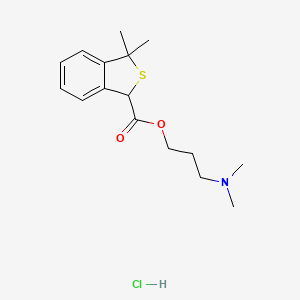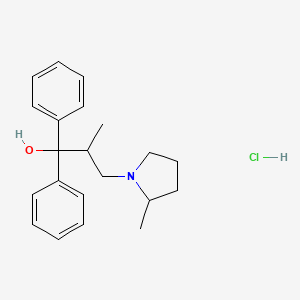
Carbonic acid, butyl propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, butyl propyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular ester is formed from the reaction between carbonic acid and a mixture of butyl and propyl alcohols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbonic acid, butyl propyl ester can be synthesized through a process known as esterification. This involves the reaction of carbonic acid with butyl and propyl alcohols in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:
Carbonic Acid+Butyl Alcohol+Propyl Alcohol→Carbonic Acid, Butyl Propyl Ester+Water
The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The mixture is then heated to promote the esterification process. After the reaction is complete, the ester is separated from the reaction mixture through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, butyl propyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products
Hydrolysis: Carbonic acid, butyl alcohol, and propyl alcohol.
Reduction: Butyl alcohol and propyl alcohol.
Transesterification: A different ester and the corresponding alcohol.
Applications De Recherche Scientifique
Carbonic acid, butyl propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of carbonic acid, butyl propyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carbonic acid and alcohols. In reduction reactions, the ester is reduced to alcohols through the transfer of hydride ions from the reducing agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acetate: Another ester with similar properties but derived from acetic acid and butyl alcohol.
Propyl acetate: Similar to butyl acetate but derived from propyl alcohol.
Ethyl propionate: An ester formed from propionic acid and ethyl alcohol.
Uniqueness
Carbonic acid, butyl propyl ester is unique due to its specific combination of butyl and propyl groups, which imparts distinct chemical and physical properties compared to other esters. Its specific reactivity and applications in various fields make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
35466-84-3 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
butyl propyl carbonate |
InChI |
InChI=1S/C8H16O3/c1-3-5-7-11-8(9)10-6-4-2/h3-7H2,1-2H3 |
Clé InChI |
VASVAWIFVXAQMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


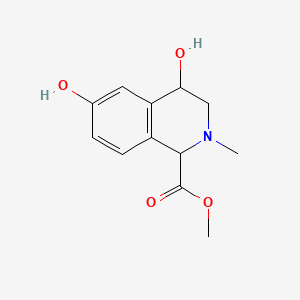

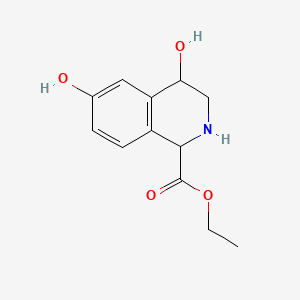


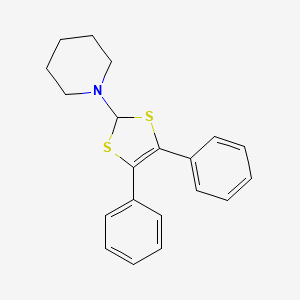
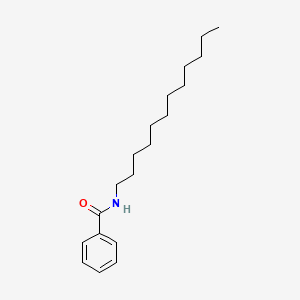
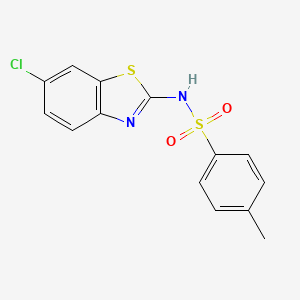
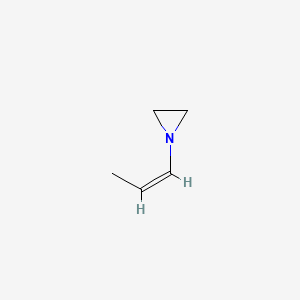
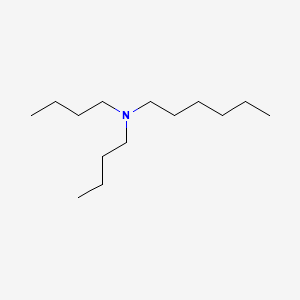
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)

